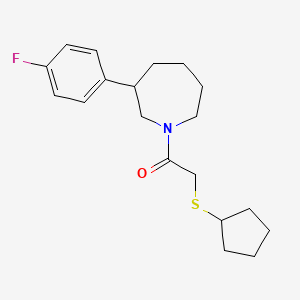
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone, also known as CPFE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. CPFE is a synthetic compound that belongs to the class of thio-ketones and is structurally similar to other ketones such as ketamine and phencyclidine.
Scientific Research Applications
Biotransformation in Antiplatelet Agents
One study examines the biotransformation of prasugrel, an antiplatelet agent, to its active metabolites. The process involves a compound similar to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone" and highlights the role of cytochrome P450 in the formation of these metabolites, which are crucial for platelet aggregation inhibition (Rehmel et al., 2006).
Synthesis in Receptor Antagonism
Aprepitant, an NK(1) receptor antagonist, is synthesized using a process that involves a compound structurally similar to the subject compound. This study provides insights into the efficient synthesis of complex molecules for pharmacological purposes (Brands et al., 2003).
Hydrogen-Bonding in Enaminones
A study explores hydrogen-bonding patterns in enaminones, including compounds analogous to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone." This research helps in understanding the molecular interactions and stability of such compounds (Balderson et al., 2007).
Phosphine-Catalyzed Synthesis
In the synthesis of benzo[b]azepin-3-ones, a compound similar to our subject compound is used. This study demonstrates a novel phosphine-catalyzed intermolecular cyclization method, showing the compound's role in facilitating chemical reactions (Zhang et al., 2019).
Antimicrobial Activity
Compounds structurally similar to "2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone" have been synthesized and evaluated for their antimicrobial activity. This research indicates potential medical applications in fighting infections (Nagamani et al., 2018).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNOS/c20-17-10-8-15(9-11-17)16-5-3-4-12-21(13-16)19(22)14-23-18-6-1-2-7-18/h8-11,16,18H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOVCWPWBFEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2652385.png)
![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)
![2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2652391.png)
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)

![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)
![3-Methoxy-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2652400.png)
![1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2652405.png)

